

Application Notes and Protocols: Disperse Blue 54 in Textile Printing Inks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Blue 54*

Cat. No.: *B1173335*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. **Disperse Blue 54** in the formulation of textile printing inks, specifically for polyester and its blended fabrics. This document outlines the requisite materials, detailed experimental protocols for ink preparation and evaluation, and expected performance characteristics.

Introduction

Disperse Blue 54 is an anthraquinone-based disperse dye valued for its vibrant blue hue and good fastness properties on synthetic fibers. Its application in digital textile printing, particularly through inkjet technology, requires the formulation of stable, high-performance inks. The following sections detail the preparation and rigorous evaluation of such inks.

Quantitative Performance Data

The performance of a textile printing ink formulated with **Disperse Blue 54** is primarily assessed by its colorfastness properties on the printed substrate. The following table summarizes typical performance data for **Disperse Blue 54** on polyester fabric.

Property	Test Method	Rating/Value
Light Fastness	AATCC 16.3 / ISO 105-B02	7-8 (Excellent) [1]
Wash Fastness	ISO 105-C06	4-5 (Good to Excellent) [1]
Crocking (Rubbing) Fastness - Dry	AATCC 8 / ISO 105-X12	4-5 (Good to Excellent)
Crocking (Rubbing) Fastness - Wet	AATCC 8 / ISO 105-X12	3-4 (Moderate to Good)
Perspiration Fastness (Acidic & Alkaline)	AATCC 15 / ISO 105-E04	4-5 (Good to Excellent)
Sublimation Fastness	AATCC 117 / ISO 105-P01	3 (Moderate) [1]

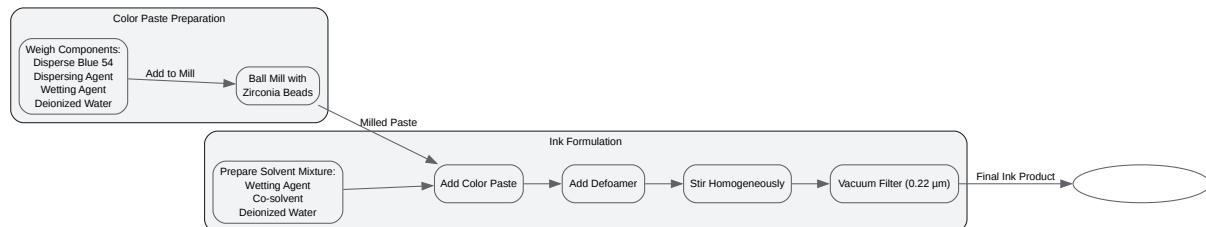
Experimental Protocols

Preparation of Disperse Blue 54 Inkjet Ink

This protocol outlines the laboratory-scale preparation of a water-based inkjet ink using **Disperse Blue 54**.

3.1.1. Materials:

- **Disperse Blue 54** dye powder
- Dispersing agent (e.g., high molecular weight block copolymer)
- Wetting agent/Humectant (e.g., Diethylene glycol, Glycerol)
- Co-solvent (e.g., Ethylene glycol)
- Defoamer (e.g., organosilicon-based)
- Deionized water
- Zirconia beads (0.4-0.6 mm diameter)
- Planetary ball mill


- Magnetic stirrer
- Vacuum filtration system with 0.22 μm filter

3.1.2. Procedure for Dye Dispersion (Color Paste Preparation):

- Accurately weigh the **Disperse Blue 54** powder (e.g., 15.0 wt%), dispersing agent (e.g., 7.5 wt%), a portion of the wetting agent (e.g., diethylene glycol, 15.0 wt%), and deionized water (e.g., 62.5 wt%).[\[2\]](#)[\[3\]](#)
- Combine these components in a milling vessel with zirconia beads.
- Mill the mixture in a planetary ball mill at a high speed (e.g., 800 rpm) for a sufficient duration (e.g., 3-6 hours) to achieve the desired particle size.[\[2\]](#)[\[3\]](#) The target is an average particle size of less than 250 nm for stable ink performance.

3.1.3. Ink Formulation:

- In a separate beaker, combine the remaining wetting agent, co-solvent, and deionized water.
- While stirring with a magnetic stirrer, slowly add the prepared color paste to the solvent mixture.
- Add a small amount of defoamer (e.g., 0.3 wt%) and continue stirring for approximately 20-30 minutes until a homogenous dispersion is achieved.[\[2\]](#)
- Filter the final ink formulation through a 0.22 μm membrane filter under vacuum to remove any large particles or agglomerates.[\[3\]](#)

[Click to download full resolution via product page](#)

Ink Preparation Workflow

Evaluation of Ink Properties

3.2.1. Viscosity Measurement:

- Apparatus: Rotational viscometer.
- Procedure:
 - Calibrate the viscometer according to the manufacturer's instructions.
 - Equilibrate the ink sample to a controlled temperature (e.g., 25°C).
 - Place the specified volume of ink into the viscometer's sample holder.
 - Measure the torque required to rotate a spindle at a constant speed within the ink.
 - Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s). For inkjet applications, a viscosity of 2-5 mPa·s is generally targeted.

3.2.2. Surface Tension Measurement:

- Apparatus: Tensiometer (e.g., using the pendant drop or Du Noüy ring method).
- Procedure (Pendant Drop Method):
 - A drop of the ink is suspended from the tip of a needle.
 - The shape of the drop is captured by a camera.
 - Software analysis of the drop shape, based on the Young-Laplace equation, determines the surface tension.
 - The ideal surface tension for inkjet inks is typically in the range of 28-40 mN/m.

3.2.3. Particle Size Analysis:

- Apparatus: Dynamic Light Scattering (DLS) particle size analyzer.
- Procedure:
 - Dilute the ink sample with deionized water to the appropriate concentration for analysis.
 - Place the diluted sample in the analyzer.
 - The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
 - The particle size distribution is calculated from these fluctuations. The average particle size should be below 250 nm to prevent nozzle clogging.

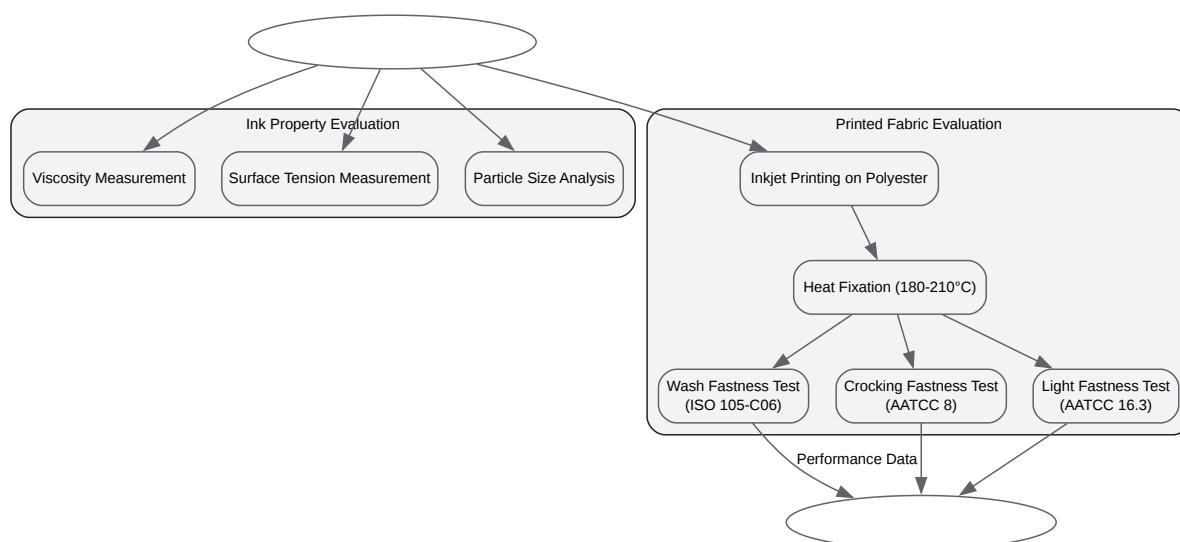
Evaluation of Printed Fabric Performance

3.3.1. Printing and Fixation:

- Print the formulated **Disperse Blue 54** ink onto a prepared polyester fabric using a piezoelectric inkjet printer.
- After printing, dry the fabric.

- Fix the dye to the fabric using a heat press or a thermosol process at a high temperature (e.g., 180-210°C) for a specified time (e.g., 60-90 seconds). This allows the dye to sublimate and diffuse into the polyester fibers.

3.3.2. Colorfastness to Washing (ISO 105-C06):


- Procedure:
 - Prepare a composite specimen by stitching the printed fabric sample between two pieces of undyed standard multifiber fabric.
 - Place the specimen in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls.
 - Agitate the container in a laundering machine at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 minutes).
 - Rinse and dry the specimen.
 - Evaluate the color change of the printed sample and the staining of the multifiber fabric using the respective grey scales under standard lighting conditions.

3.3.3. Colorfastness to Crocking (AATCC Test Method 8):

- Procedure:
 - Mount the printed fabric sample on the base of a crockmeter.
 - For dry crocking, a dry, standard white cotton cloth is mounted on the rubbing finger.
 - For wet crocking, the white cotton cloth is wetted with deionized water to a specific moisture content.
 - The rubbing finger is passed back and forth over the printed sample for a set number of cycles (e.g., 10 cycles).
 - The amount of color transferred to the white cotton cloth is assessed by comparing it to a chromatic transference scale or a grey scale for staining.

3.3.4. Colorfastness to Light (AATCC Test Method 16.3):

- Procedure:
 - Mount the printed fabric specimen in a holder.
 - Expose the specimen to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight for a specified duration.
 - Simultaneously expose a set of blue wool lightfastness standards.
 - The lightfastness is rated by comparing the fading of the specimen to the fading of the blue wool standards. A rating of 7-8 indicates excellent lightfastness.[\[1\]](#)

[Click to download full resolution via product page](#)

*Experimental Evaluation Workflow***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Low Price High Light Fastness Blue Dyes Disperse Blue 54 Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of disperse inks for direct inkjet printing of non-pretreated polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Disperse Blue 54 in Textile Printing Inks]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1173335#application-of-disperse-blue-54-in-textile-printing-inks>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com